Cas no 38150-01-5 ((1S,3R)-2-nitrocyclohexane-1,3-diol)

(1S,3R)-2-Nitrocyclohexane-1,3-diol is a chiral nitro-substituted cyclohexane derivative with a 1,3-diol functional group. Its stereospecific configuration at the 1 and 3 positions makes it a valuable intermediate in asymmetric synthesis, particularly for the construction of complex organic molecules. The presence of both nitro and diol groups allows for versatile reactivity, enabling applications in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s rigid cyclohexane backbone enhances stereochemical control in synthetic transformations, while the nitro group serves as a precursor for further functionalization, such as reduction to amines or cyclization reactions. Its well-defined stereochemistry ensures reproducibility in chiral synthesis workflows.
(1S,3R)-2-nitrocyclohexane-1,3-diol structure
38150-01-5 structure
Product name:(1S,3R)-2-nitrocyclohexane-1,3-diol
CAS No:38150-01-5
MF:C6H11NO4
Molecular Weight:161.15584
MDL:MFCD28502799
CID:319546
PubChem ID:319671

(1S,3R)-2-nitrocyclohexane-1,3-diol 化学的及び物理的性質

名前と識別子

    • 1,3-Cyclohexanediol,2-nitro-, (1a,2b,3a)-
    • 2-nitrocyclohexane-1,3-diol
    • (1R,2r,3S)-2-nitrocyclohexane-1,3-diol
    • (2r)-2-nitrocyclohexane-1,3-diol
    • 2-nitro-cyclohexane-1,3-diol
    • 2t-Nitro-cyclohexan-1r,3c-diol
    • 2t-nitro-cyclohexane-1r,3c-diol
    • AC1L80OU
    • I01-3970
    • NSC264406
    • SureCN3666798
    • (1S,3R)-2-nitrocyclohexane-1,3-diol
    • DTXSID00312933
    • NSC-264406
    • SCHEMBL3666798
    • AB86131
    • 38150-01-5
    • MDL: MFCD28502799
    • インチ: InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2
    • InChIKey: MOARHLBZNDZIFZ-UHFFFAOYSA-N
    • SMILES: O=[N+](C1C(O)CCCC1O)[O-]

計算された属性

  • 精确分子量: 161.06883
  • 同位素质量: 161.068808
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 86.3

じっけんとくせい

  • 密度みつど: 1.35
  • Boiling Point: 345°C at 760 mmHg
  • フラッシュポイント: 158.7°C
  • Refractive Index: 1.532
  • PSA: 83.6
  • LogP: 0.06060

(1S,3R)-2-nitrocyclohexane-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZXA0006-500MG
(1S,3R)-2-nitrocyclohexane-1,3-diol
38150-01-5 95%
500MG
¥ 3,418.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZXA0006-250MG
(1S,3R)-2-nitrocyclohexane-1,3-diol
38150-01-5 95%
250MG
¥ 2,052.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZXA0006-10G
(1S,3R)-2-nitrocyclohexane-1,3-diol
38150-01-5 95%
10g
¥ 25,608.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1574291-500mg
(1R,3S)-2-nitrocyclohexane-1,3-diol
38150-01-5 98%
500mg
¥8866.00 2024-05-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZXA0006-5G
(1S,3R)-2-nitrocyclohexane-1,3-diol
38150-01-5 95%
5g
¥ 15,364.00 2023-04-13
Advanced ChemBlocks
P45674-1G
(1R,2r,3S)-2-nitrocyclohexane-1,3-diol
38150-01-5 97%
1G
$1,200 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZXA0006-100MG
(1S,3R)-2-nitrocyclohexane-1,3-diol
38150-01-5 95%
100MG
¥ 1,280.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1574291-1g
(1R,3S)-2-nitrocyclohexane-1,3-diol
38150-01-5 98%
1g
¥10242.00 2024-05-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZXA0006-1G
(1S,3R)-2-nitrocyclohexane-1,3-diol
38150-01-5 95%
1g
¥ 5,121.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1574291-250mg
(1R,3S)-2-nitrocyclohexane-1,3-diol
38150-01-5 98%
250mg
¥6138.00 2024-05-16

(1S,3R)-2-nitrocyclohexane-1,3-diol 関連文献

(1S,3R)-2-nitrocyclohexane-1,3-diolに関する追加情報

Chemical Profile of (1S,3R)-2-nitrocyclohexane-1,3-diol (CAS No. 38150-01-5)

(1S,3R)-2-nitrocyclohexane-1,3-diol, identified by its Chemical Abstracts Service (CAS) number 38150-01-5, is a chiral nitro-substituted cyclohexane diol with significant relevance in synthetic chemistry and pharmaceutical research. This compound exhibits a unique stereochemical configuration, with the nitro group at the 2-position and hydroxyl groups at the 1 and 3-positions, making it a valuable intermediate for constructing complex molecular architectures. The presence of both stereocenters and the electron-withdrawing nitro group imparts distinct reactivity patterns, which have been leveraged in various chemical transformations.

The synthesis of (1S,3R)-2-nitrocyclohexane-1,3-diol typically involves multi-step organic reactions, often starting from cyclohexanone derivatives. The introduction of the nitro group at the 2-position is a critical step, often achieved through electrophilic aromatic substitution or directed metal-catalyzed reactions. The subsequent installation of the hydroxyl groups at the 1 and 3-positions requires careful control of reaction conditions to ensure high enantioselectivity and yield. Advances in asymmetric synthesis methodologies have enabled more efficient production routes for this compound, particularly through biocatalytic or chiral auxiliary-assisted approaches.

In recent years, (1S,3R)-2-nitrocyclohexane-1,3-diol has garnered attention in medicinal chemistry due to its potential as a building block for pharmacophores. The nitro group serves as a versatile functional handle, allowing for further derivatization via reduction to an amine or diazotization followed by coupling reactions. Additionally, the diol motif is frequently incorporated into drug candidates targeting neurological and inflammatory disorders. For instance, studies have explored its utility in designing analogs of known bioactive molecules that modulate enzyme activity or receptor binding.

One notable application of this compound is in the development of novel antiviral agents. The structural framework of (1S,3R)-2-nitrocyclohexane-1,3-diol bears resemblance to certain natural products known to exhibit inhibitory effects on viral proteases and polymerases. Researchers have modified its core structure to enhance binding affinity while maintaining stereochemical integrity. Preliminary computational studies suggest that subtle adjustments to the nitro and hydroxyl substituents can fine-tune electronic properties, potentially improving drug-like characteristics such as solubility and metabolic stability.

The role of stereochemistry in biological activity cannot be overstated. The specific (1S,3R) configuration of (1S,3R)-2-nitrocyclohexane-1,3-diol may dictate interactions with biological targets at both molecular and atomic levels. This has prompted investigations into enantioselective synthesis techniques to isolate individual enantiomers for pharmacological evaluation. Techniques such as chiral chromatography and kinetic resolution have been employed to achieve high-purity enantiomerically enriched forms of this compound.

Recent advancements in spectroscopic methods have also contributed to a deeper understanding of the conformational behavior of this molecule in solution and solid states. NMR spectroscopy combined with molecular dynamics simulations has revealed insights into how the nitro group influences hydrogen bonding networks and dipole moments within the cyclohexane ring system. These findings are crucial for rationalizing reactivity trends observed during functionalization reactions.

The environmental impact of synthesizing chiral nitro compounds like (1S,3R)-2-nitrocyclohexane-1,3-diol is another area of growing interest. Green chemistry principles have encouraged researchers to develop solvent-free or aqueous-phase reactions that minimize waste generation while maintaining high yields. For example, catalytic hydrogenation methods using recyclable ligands have been explored as alternatives to traditional stoichiometric approaches involving heavy metal reagents.

Future directions in the study of this compound may include exploring its potential as a ligand scaffold for metal-organic frameworks (MOFs) or as a precursor for photoactive materials. The combination of steric bulk from the cyclic structure and electronic effects from the nitro/diol moieties makes it an intriguing candidate for designing supramolecular assemblies with tailored properties. Additionally, bioconjugation strategies could enable applications in diagnostic imaging or targeted drug delivery systems.

In conclusion,(1S,3R)-2-nitrocyclohexane-1,3-diol (CAS No. 38150-01-5) represents a fascinating intersection of stereochemistry and functional group chemistry with broad implications across synthetic organic chemistry, pharmaceutical discovery, and materials science. Its unique structural features continue to inspire innovative research endeavors aimed at unlocking new therapeutic possibilities while adhering to sustainable chemical practices.

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